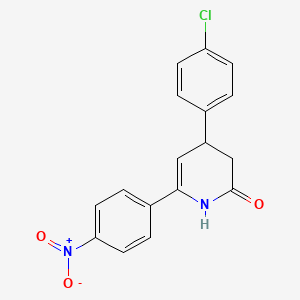
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is a complex organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a dihydropyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl-4’-nitrophenyl ether
- 4-Chloro-4’-nitrobenzophenone
- 4-Chlorophenyl phosphorodichloridate
Uniqueness
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one stands out due to its unique combination of functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C17H13ClN2O3 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-5-1-11(2-6-14)13-9-16(19-17(21)10-13)12-3-7-15(8-4-12)20(22)23/h1-9,13H,10H2,(H,19,21) |
Clave InChI |
OFRVMQQOHMYWPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


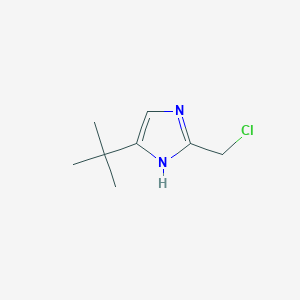
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
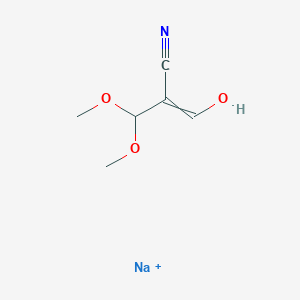
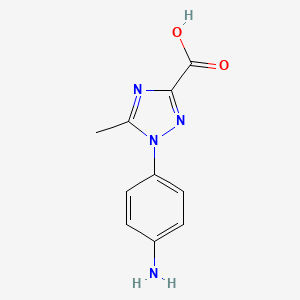
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
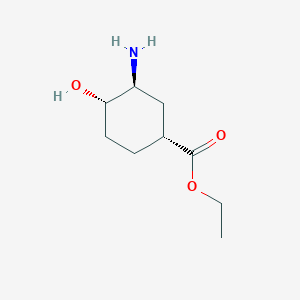
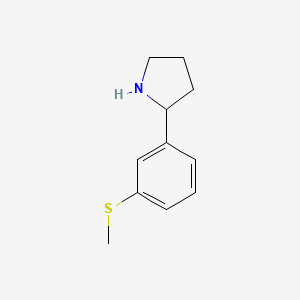
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)

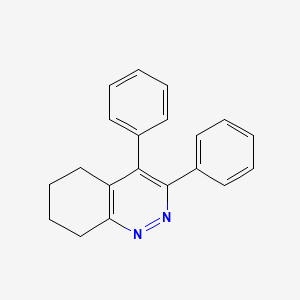
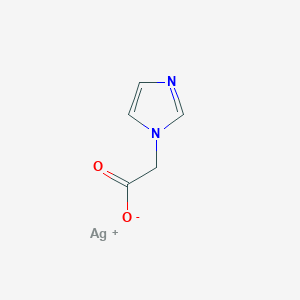
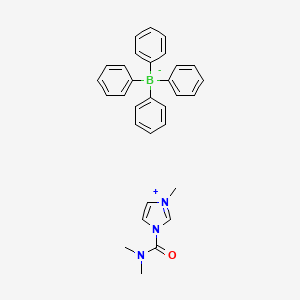
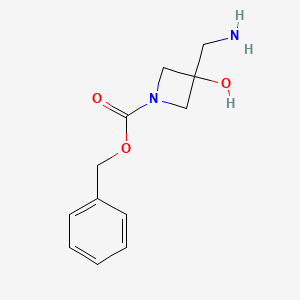
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
